3-[(2-methylbenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
3-[(2-methylphenyl)methylsulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2S/c1-16-8-5-6-11-18(16)15-26-23-21(14-24)19-12-7-13-20(19)22(25-23)17-9-3-2-4-10-17/h2-6,8-11H,7,12-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEJTZVZFGETNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=C(C3=C(CCC3)C(=N2)C4=CC=CC=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylbenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile typically involves multiple steps, starting with the construction of the cyclopenta[c]pyridine core. One common approach is the cyclization of a suitable precursor containing the phenyl and sulfur groups under specific conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the sulfur atom to a sulfoxide or sulfone.
Reduction: : Reduction of the nitrile group to an amine.
Substitution: : Replacement of the sulfur atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: : 3-[(2-Methylbenzyl)sulfoxide]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile or 3-[(2-Methylbenzyl)sulfone]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile.
Reduction: : 3-[(2-Methylbenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-amine.
Substitution: : Various derivatives depending on the substituent introduced.
Scientific Research Applications
Synthesis and Chemical Properties
This compound, with the CAS number 439096-31-8, has a molecular formula of C23H20N2S and a molecular weight of 356.48 g/mol. The synthesis of cyclopenta[c]pyridine derivatives has been explored through various methods, including cyclocondensation reactions involving different substrates and catalysts. For instance, one efficient synthetic route involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile using sodium alkoxide as a catalyst. This method allows for the creation of highly functionalized derivatives with diverse molecular structures .
Biological Activities
Antibacterial and Antiviral Properties
Cyclopenta[c]pyridine derivatives, including the compound , have shown promising biological activities. They have been studied for their antibacterial and antiviral properties. A review highlighted that certain derivatives exhibit significant activity against various bacterial strains and viruses, indicating their potential as therapeutic agents .
Neuropharmacological Effects
Research has suggested that compounds within this class may possess neuropharmacological activities. They have been evaluated for their effects on neurotransmitter systems and may offer potential benefits in treating neurological disorders .
Inhibitory Activities
The compound has also been investigated for its inhibitory effects on specific enzymes and pathways relevant to disease processes. For example, its derivatives have been noted for their ability to inhibit certain cancer cell growth mechanisms, making them candidates for further pharmacological development .
Industrial Applications
Corrosion Inhibition
One notable application of similar compounds is their use as corrosion inhibitors in industrial settings. Studies have demonstrated that certain cyclopenta[c]pyridine derivatives can effectively protect carbon steel from corrosion in acidic environments. The mechanisms involve the formation of protective films on metal surfaces, which can be quantitatively assessed through electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy .
Case Studies
-
Corrosion Protection
In a study focused on corrosion inhibitors, derivatives of cyclopenta[c]pyridine were synthesized and tested in a molar sulfuric acid medium. The results indicated that these compounds displayed excellent inhibition efficiencies compared to traditional inhibitors, showcasing their potential for industrial applications . -
Neuropharmacological Research
Another investigation into the neuropharmacological effects of cyclopenta[c]pyridine derivatives demonstrated their ability to modulate neurotransmitter levels in animal models. This research paves the way for future studies aimed at developing treatments for conditions such as depression and anxiety disorders .
Mechanism of Action
The mechanism by which 3-[(2-Methylbenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile exerts its effects involves interactions with specific molecular targets. The phenyl group may interact with aromatic amino acids in proteins, while the nitrile group could form hydrogen bonds with biological molecules. The sulfur atom may participate in redox reactions, contributing to the compound's biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzyl sulfanyl derivatives: : Similar compounds with variations in the substituents on the benzyl or phenyl rings.
Cyclopenta[c]pyridine derivatives: : Compounds with different heterocyclic structures or functional groups.
Uniqueness
What sets 3-[(2-Methylbenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile apart is its specific combination of sulfur and nitrogen atoms within the cyclopenta[c]pyridine ring, which provides unique chemical and biological properties compared to other similar compounds.
Biological Activity
The compound 3-[(2-methylbenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile (CAS No. 439096-31-8) is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C23H20N2S |
| Molecular Weight | 356.48 g/mol |
| Boiling Point | 544.9 ± 50.0 °C |
| Density | 1.24 ± 0.1 g/cm³ |
The structure of this compound features a cyclopentapyridine core with a sulfanyl group and a phenyl substituent, which may contribute to its biological properties.
Pharmacological Properties
Research indicates that compounds similar to 3-[(2-methylbenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile exhibit a range of biological activities, including:
- Anticancer Activity : Various derivatives of cyclopentapyridine have shown promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
- Neuroprotective Effects : Some studies suggest that related compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Protein Kinases : Preliminary screenings have indicated that certain derivatives can selectively inhibit protein kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases .
- Calcium Signaling Modulation : Similar compounds have been noted for their ability to modulate calcium signaling pathways, which are vital for various cellular functions .
Case Studies and Research Findings
- Antitumor Activity Study : A study involving the synthesis and evaluation of cyclopentapyridine derivatives demonstrated significant antitumor activity against various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
- Neuroprotective Study : In vitro studies indicated that certain analogs provided protective effects against glutamate-induced toxicity in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .
- Selectivity Profiling : In a selectivity profiling study against a panel of protein kinases, specific derivatives showed remarkable selectivity for AURKB and CLK2 kinases with minimal off-target effects, indicating their potential as targeted therapeutics .
Q & A
Basic Question: How can researchers optimize the synthetic route for this compound?
Methodological Answer:
Optimization involves Design of Experiments (DOE) to systematically vary parameters (e.g., reaction temperature, catalyst loading, solvent polarity). Use Plackett-Burman designs to identify critical factors and response surface methodology (RSM) to refine conditions. For example, adjust sulfur nucleophile reactivity by testing alternatives like thiols vs. disulfides. Monitor purity via HPLC and yield via gravimetric analysis. Statistical validation reduces trial-and-error approaches .
Basic Question: What spectroscopic techniques are recommended for structural characterization?
Methodological Answer:
Combine NMR (1H/13C, DEPT-135 for quaternary carbons), FT-IR (to confirm nitrile C≡N stretch ~2200 cm⁻¹), and HRMS (for molecular ion validation). For crystallographic confirmation, grow single crystals in ethanol/water mixtures and perform X-ray diffraction (as done for structurally similar cyclopenta-pyridine derivatives) .
Advanced Question: How can computational modeling predict reaction pathways for this compound?
Methodological Answer:
Use quantum chemical calculations (e.g., DFT at B3LYP/6-311+G(d,p)) to map potential energy surfaces. Intrinsic Reaction Coordinate (IRC) analysis verifies transition states. Integrate with machine learning (ML) models trained on analogous pyridine-thioether systems to predict regioselectivity. ICReDD’s hybrid computational-experimental framework accelerates discovery by prioritizing viable pathways .
Advanced Question: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Compare structural analogs (e.g., 3-amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile) using SAR studies . Perform meta-analysis of bioassay data, adjusting for variables like cell line heterogeneity or assay protocols. Validate via dose-response curves and competitive binding assays (e.g., SPR or ITC) to quantify affinity discrepancies .
Basic Question: What methods elucidate the compound’s reaction mechanism?
Methodological Answer:
Use isotopic labeling (e.g., deuterated solvents or 15N-labeled reactants) to track atom transfer. Kinetic studies (e.g., Eyring plots) determine rate-limiting steps. Pair with in situ FT-IR or Raman spectroscopy to detect intermediates. Computational transition state theory (TST) supplements experimental data .
Advanced Question: How do substituents influence electronic properties and reactivity?
Methodological Answer:
Perform Hammett analysis by synthesizing derivatives with electron-donating/withdrawing groups (e.g., -NO₂, -OCH₃) on the phenyl ring. Measure effects via cyclic voltammetry (redox potentials) and DFT-calculated Fukui indices . Correlate with reactivity in nucleophilic aromatic substitution or cross-coupling reactions .
Advanced Question: How to assess stability under physiological conditions?
Methodological Answer:
Conduct accelerated stability studies in buffers (pH 1–10) at 37°C. Monitor degradation via LC-MS and identify byproducts. Use molecular dynamics (MD) simulations to predict hydrolysis susceptibility of the sulfanyl (-S-) linkage. Compare with analogs lacking the 2-methylbenzyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
